Cas no 62893-19-0 (Cefoperazone)

Cefoperazone structure
Cefoperazone structure
商品名:Cefoperazone
CAS番号:62893-19-0
MF:C25H27N9O8S2
メガワット:645.6674
MDL:MFCD00865067
CID:57938
PubChem ID:44187

Cefoperazone 化学的及び物理的性質

名前と識別子

    • Cefoperazone
    • Cefobid
    • Cefoperazone,sodium salt
    • (6R,7R)-7-{[(2R)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • sodium 7-{[{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • (6R,7R)-7-{[(2S)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • [6R-[6alpha,7beta(R*)]]-7-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl) carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-ca
    • Cefob
    • cefoperazine
    • CEFOPERAZONE ACID
    • Cefoperazone Dihydrate
    • Cephaperazon
    • CPZ
    • l~rdum
    • Medocef
    • [6R-[6alpha,7beta(R*)]]-7-[[[[(4-Ethyl-2,3-dioxo-1- piperazinyl)carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • [6R-[6alpha,7beta(R*)]]-7-[[[[(4-Ethyl-2,3-dioxo-1- piperazinyl)carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-ca
    • Cefoperazonum
    • Cefoperazono
    • Cefoperazone (Cefobid)
    • GCFBRXLSHGKWDP-XCGNWRKASA-N
    • 7U75I1278D
    • Cefoperazone [INN:BAN]
    • Cefobid (TN)
    • Cefoperazon
    • C25H27N9O8S2
    • Cefozon
    • CP 52640
    • (6R,7R)-7-((R)-2-(4-Ethyl-2,3-dioxo-1-piperazinylcarboxamido)-2-(4-hydroxyphenyl)acetamido)-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-2
    • 7beta-{[(2R)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetyl]amino}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl-3,4-didehydrocepham-4-carboxylic acid
    • Cefoperazonum [INN-Latin]
    • Cefoperazone (INN)
    • Cefoperazone 1000 microg/mL in Acetonitrile
    • HY-B0210
    • Cefoperazone, Antibiotic for Culture Media Use Only
    • Peracef
    • CEFOPERAZONE [VANDF]
    • Cefoperazone (sodium salt)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2R)-[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,(6R,7R)-
    • Bioperazone
    • CHEBI:3493
    • Q2325775
    • BPBio1_000367
    • (6R,7R)-7-((R)-2-(4-Ethyl-2,3-dioxo-1-piperazinylcarboxamido)-2-(4-hydroxyphenyl)acetamido)-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carbonsaeure
    • SCHEMBL37056
    • HMS2090M09
    • Prestwick0_000327
    • EN300-6733818
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((((4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6-alpha,7-beta(R*)))-
    • C-2485
    • 62893-19-0
    • SW198793-3
    • (6r,7r)-7-[[(2r)-2-[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl] amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1h-tetrazol-5-yl) sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BDBM50390999
    • CEFOPERAZONE [MI]
    • (6R,7R)-7-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • AS-13298
    • Pathozone
    • Myticef
    • SPBio_002254
    • CEFOPERAZONE [INN]
    • D07645
    • Peracef [veterinary] (TN)
    • (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • s1611
    • CEFOPERAZONE [WHO-DD]
    • NS00098776
    • Prestwick1_000327
    • Prestwick2_000327
    • C06883
    • AKOS015895629
    • Z2242164637
    • GTPL12025
    • CCG-270325
    • Prestwick3_000327
    • EINECS 263-749-4
    • (6R,7R)-7-((R)-2-(4-ETHYL-2,3-DIOXO-1-PIPERAZINECARBOXAMIDO)-2-(P-HYDROXYPHENYL)ACETAMIDO-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, (6R,7R)-
    • BRD-K02292852-335-03-1
    • UNII-7U75I1278D
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((((4-ETHYL-2,3-DIOXO-1-PIPERAZINYL)CARBONYL)AMINO)(4-HYDROXYPHENYL)ACETYL)AMINO)-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO, (6R-(6.ALPHA.,7.BETA.(R*)))-
    • BIDD:GT0677
    • (6R,7R)-7-[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • NCGC00179599-01
    • DB01329
    • BRN 0603333
    • BSPBio_000333
    • DTXSID2022759
    • C2768
    • CHEMBL507674
    • (6R,7R)-7-{[(2R)-2-{[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 62893-20-3
    • (6R,7R)-7-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cefoperazone,(S)
    • Cefoperazono [INN-Spanish]
    • MFCD00865067
    • BRD-K02292852-001-02-1
    • 1ST000937
    • MDL: MFCD00865067
    • インチ: 1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1
    • InChIKey: GCFBRXLSHGKWDP-XCGNWRKASA-N
    • ほほえんだ: S1C([H])([H])C(C([H])([H])SC2=NN=NN2C([H])([H])[H])=C(C(=O)O[H])N2C([C@]([H])([C@@]12[H])N([H])C([C@@]([H])(C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])C(N1C(C(N(C([H])([H])C([H])([H])[H])C([H])([H])C1([H])[H])=O)=O)=O)=O)=O
    • BRN: 0603333

計算された属性

  • せいみつぶんしりょう: 645.142401g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.7
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 13
  • 回転可能化学結合数: 9
  • どういたいしつりょう: 645.142401g/mol
  • 単一同位体質量: 645.142401g/mol
  • 水素結合トポロジー分子極性表面積: 271Ų
  • 重原子数: 44
  • 複雑さ: 1250
  • 同位体原子数: 0
  • 原子立体中心数の決定: 3
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: 白色または近白色結晶粉末、無臭、やや苦味がある。
  • 密度みつど: 1.77
  • ゆうかいてん: 169-171 C
  • ふってん: No data available
  • フラッシュポイント: No data available
  • 屈折率: 1.819
  • PSA: 270.86000
  • LogP: -0.51650
  • ようかいせい: 吸湿性があります。アセトンまたはジメチルスルホキシドに可溶であり、メタノールまたはエタノールに微溶であり、水に極めて微溶である。
  • マーカー: 14,1930

Cefoperazone セキュリティ情報

Cefoperazone 税関データ

  • 税関コード:2941905600
  • 税関データ:

    中国税関コード:

    2941905600

Cefoperazone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C2768-25G
Cefoperazone
62893-19-0 >98.0%(T)(HPLC)
25g
¥1390.00 2024-04-16
SHENG KE LU SI SHENG WU JI SHU
sc-204677-1g
Cefoperazone acid,
62893-19-0 ≥98%
1g
¥399.00 2023-09-05
Enamine
EN300-6733818-10.0g
(6R,7R)-7-[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
62893-19-0 95%
10g
$131.0 2023-05-05
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B24200-200mg
Cefoperazone
62893-19-0 ,HPLC≥98%
200mg
¥300.00 2022-01-07
Chemenu
CM186628-25g
Cefoperazone
62893-19-0 98%
25g
$323 2023-01-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030636-5g
Cefoperazone
62893-19-0 98%
5g
¥518 2024-05-22
LKT Labs
C1629-1 g
Cefoperazone Acid
62893-19-0 ≥98%
1g
$120.30 2023-07-11
TRC
C242903-25g
Cefoperazone Acid
62893-19-0
25g
$ 487.00 2023-04-18
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
TC4182-25g
Cefoperazone
62893-19-0 ≥98%
25g
¥1980.00元 2023-09-15
Axon Medchem
3123-250 mg
Cefoperazone
62893-19-0 98%
250MG
€80.00 2023-07-10

Cefoperazone 関連文献

Cefoperazoneに関する追加情報

Cefoperazone (CAS No. 62893-19-0): A Comprehensive Guide to Its Properties, Uses, and Modern Applications

Cefoperazone (CAS No. 62893-19-0) is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against Gram-negative and Gram-positive bacteria. This semi-synthetic derivative of cephamycin is widely used in clinical settings, particularly for treating severe infections such as respiratory, urinary tract, and intra-abdominal infections. Its unique chemical structure, featuring a β-lactam ring, enhances its stability against bacterial β-lactamases, making it a valuable tool in combating antibiotic-resistant pathogens.

In recent years, the rise of antimicrobial resistance (AMR) has sparked renewed interest in Cefoperazone as a potential solution. Researchers and healthcare professionals are increasingly exploring its synergy with sulbactam, a β-lactamase inhibitor, to enhance efficacy. This combination, marketed as Cefoperazone-Sulbactam, has become a hotspot in medical discussions, particularly in regions battling multidrug-resistant infections. Studies highlight its effectiveness against Pseudomonas aeruginosa and Acinetobacter baumannii, two notorious pathogens associated with hospital-acquired infections.

The pharmacokinetics of Cefoperazone further underscore its clinical relevance. With a high serum protein binding rate and excellent tissue penetration, it achieves therapeutic concentrations in vital organs like the lungs and liver. Its biliary excretion makes it particularly useful for treating biliary tract infections, a feature that distinguishes it from other cephalosporins. Patients with renal impairment may also benefit from its dual excretion pathways (renal and biliary), reducing the need for dose adjustments.

From a manufacturing perspective, Cefoperazone Sodium (the salt form) is the most commonly used variant due to its improved solubility and stability. The compound’s CAS No. 62893-19-0 is frequently searched in pharmaceutical databases, reflecting its importance in drug development. Quality control standards, such as HPLC purity testing and residual solvent analysis, are critical to ensuring its safety and efficacy in formulations.

Beyond human medicine, Cefoperazone has applications in veterinary care, particularly for treating livestock infections. However, its use must be carefully managed to prevent the inadvertent contribution to AMR in agricultural settings. Regulatory agencies like the FDA and EMA have issued guidelines to promote responsible antibiotic use, emphasizing the need for antibiotic stewardship programs.

Environmental concerns related to antibiotic residues have also brought Cefoperazone into the spotlight. Wastewater treatment plants and pharmaceutical manufacturers are investing in advanced degradation technologies, such as ozonation and photocatalysis, to mitigate its ecological impact. These efforts align with the One Health initiative, which recognizes the interconnectedness of human, animal, and environmental health.

In conclusion, Cefoperazone (CAS No. 62893-19-0) remains a cornerstone of modern antibiotic therapy. Its versatility, combined with ongoing research into combination therapies and resistance mitigation, ensures its continued relevance. As the global community grapples with the challenges of AMR, compounds like Cefoperazone will play a pivotal role in shaping the future of infectious disease management.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:62893-19-0)Cefoperazone
sfd10602
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:62893-19-0)Cefoperazone
A834071
清らかである:99%
はかる:25g
価格 ($):174.0